molecular formula C11H19Cl2N3O B1464644 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride CAS No. 1803586-69-7

6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride

Cat. No.: B1464644
CAS No.: 1803586-69-7
M. Wt: 280.19 g/mol
InChI Key: MGTAMNDBJSINTP-UHFFFAOYSA-N
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Description

6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C11H19Cl2N3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring substituted with a morpholine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride typically involves the reaction of 2,6-dimethylmorpholine with pyridine-3-amine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the compound in its dihydrochloride form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine: The base form of the compound without the dihydrochloride salt.

    2,6-Dimethylmorpholine: A related compound that serves as a precursor in the synthesis of the target compound.

    Pyridine-3-amine: Another precursor used in the synthesis process.

Uniqueness

6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring with a pyridine moiety makes it a valuable compound for various research applications .

Properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11;;/h3-5,8-9H,6-7,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTAMNDBJSINTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride
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6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride
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6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride
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6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride
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6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride

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